molecular formula C14H17ClFNO2 B4179461 2-(2-chloro-6-fluorophenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide

2-(2-chloro-6-fluorophenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide

Cat. No. B4179461
M. Wt: 285.74 g/mol
InChI Key: TYSCTPQMLHGWOJ-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as CFTR modulator due to its ability to modulate the cystic fibrosis transmembrane conductance regulator protein.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide involves the modulation of the cystic fibrosis transmembrane conductance regulator protein. The compound binds to the protein and stabilizes its open state, leading to increased chloride ion transport across cell membranes. This results in improved hydration of the airway surface and improved lung function in patients with cystic fibrosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-chloro-6-fluorophenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide are mainly related to its modulation of the cystic fibrosis transmembrane conductance regulator protein. The compound has been shown to increase chloride ion transport across cell membranes, leading to improved hydration of the airway surface and improved lung function in patients with cystic fibrosis.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-chloro-6-fluorophenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide in lab experiments is its ability to modulate the cystic fibrosis transmembrane conductance regulator protein, which is a key target for cystic fibrosis therapy. However, one limitation is that the compound may not be effective in all patients with cystic fibrosis, as the response to the drug can vary depending on the specific genetic mutation present in each patient.

Future Directions

There are several future directions for research on 2-(2-chloro-6-fluorophenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide. One direction is to further investigate the mechanisms of action of the compound and its effects on other ion channels and transporters. Another direction is to explore the potential use of the compound in other respiratory diseases, such as chronic obstructive pulmonary disease. Additionally, research could focus on optimizing the dosing and administration of the compound to improve its efficacy in patients with cystic fibrosis.

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide has been extensively studied for its potential therapeutic applications in cystic fibrosis. It acts as a modulator of the cystic fibrosis transmembrane conductance regulator protein, which is responsible for regulating the transport of chloride ions across cell membranes. The compound has been shown to improve the function of the protein in patients with cystic fibrosis, leading to improved lung function and reduced respiratory symptoms.

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[1-(oxolan-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClFNO2/c1-9(13-6-3-7-19-13)17-14(18)8-10-11(15)4-2-5-12(10)16/h2,4-5,9,13H,3,6-8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSCTPQMLHGWOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCO1)NC(=O)CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chloro-6-fluorophenyl)-N-[1-(oxolan-2-yl)ethyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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